1-Ethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydrobenzoimidazol-2-one
Overview
Description
This compound is a chemical intermediate with the formula C13H20BNO3 . It is often used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The synthesis of this compound can be achieved through two substitution reactions . It is a significant intermediate of 1H-indazole derivatives .Molecular Structure Analysis
The structure of this compound has been confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal structure was determined by X-ray diffraction . The DFT calculated value was found to be consistent with the single crystal structure determined experimentally .Chemical Reactions Analysis
This compound can undergo Suzuki–Miyaura reaction at the C5 position, allowing further modification of the indazole structure type .Physical and Chemical Properties Analysis
The physicochemical properties of this compound include a high GI absorption, BBB permeant, and it is a P-gp substrate . It has a molar refractivity of 73.25 and a TPSA of 40.46 Ų . The compound is soluble with a solubility of 1.21 mg/ml or 0.00488 mol/l .Safety and Hazards
Future Directions
As a significant intermediate of 1H-indazole derivatives, this compound has potential applications in the fields of medicine, pesticides, functional materials, and chemical engineering due to the unique biological activities, high-efficiency with low-toxicity, environmental friendliness, and structural diversity of nitrogen heterocyclic compounds .
Properties
IUPAC Name |
3-ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O3/c1-6-18-12-8-7-10(9-11(12)17-13(18)19)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMOIVKMCIKODP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)N3)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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